Cas no 2137549-05-2 (2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole)

2-Benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole is a brominated pyrazole derivative featuring a fused cyclopentane ring and a benzyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The bromine atom at the 3-position enhances reactivity, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The rigid cyclopentane ring contributes to structural diversity, while the benzyl group offers potential for additional modifications. Its well-defined structure makes it valuable for medicinal chemistry research, including the design of kinase inhibitors or anti-inflammatory agents. The compound is typically supplied with high purity, ensuring reproducibility in synthetic applications.
2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole structure
2137549-05-2 structure
Product name:2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole
CAS No:2137549-05-2
MF:C13H13BrN2
MW:277.159722089767
CID:5267654

2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
    • 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole
    • Cyclopentapyrazole, 3-bromo-2,4,5,6-tetrahydro-2-(phenylmethyl)-
    • Inchi: 1S/C13H13BrN2/c14-13-11-7-4-8-12(11)15-16(13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
    • InChI Key: YXCLBWBMAYUAAP-UHFFFAOYSA-N
    • SMILES: BrC1=C2C(CCC2)=NN1CC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 240
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.8

2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-360851-0.5g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
0.5g
$905.0 2025-03-18
Enamine
EN300-360851-1.0g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
1.0g
$943.0 2025-03-18
Enamine
EN300-360851-5.0g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
5.0g
$2732.0 2025-03-18
Enamine
EN300-360851-0.05g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
0.05g
$792.0 2025-03-18
Enamine
EN300-360851-0.1g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
0.1g
$829.0 2025-03-18
Enamine
EN300-360851-0.25g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
0.25g
$867.0 2025-03-18
Enamine
EN300-360851-2.5g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
2.5g
$1848.0 2025-03-18
Enamine
EN300-360851-10.0g
2-benzyl-3-bromo-2H,4H,5H,6H-cyclopenta[c]pyrazole
2137549-05-2 95.0%
10.0g
$4052.0 2025-03-18

Additional information on 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole

Recent Advances in the Study of 2-Benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole (CAS: 2137549-05-2)

The compound 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole (CAS: 2137549-05-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the versatility of 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole as a key intermediate in the synthesis of novel heterocyclic compounds. Researchers have developed efficient synthetic routes to access this scaffold, leveraging palladium-catalyzed cross-coupling reactions and other modern synthetic methodologies. The bromo-substituent at the 3-position has been identified as a critical handle for further functionalization, enabling the construction of diverse derivatives with tailored biological properties.

In terms of biological activity, preliminary investigations have revealed promising inhibitory effects of 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole against several kinase targets implicated in cancer and inflammatory diseases. Molecular docking studies suggest that the compound interacts with the ATP-binding pocket of specific kinases, providing a structural basis for its inhibitory activity. These findings have spurred interest in optimizing the scaffold to enhance potency and selectivity.

Moreover, recent pharmacokinetic studies have evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole. The compound exhibits favorable metabolic stability in vitro, although further optimization may be required to improve its bioavailability. These insights are critical for advancing the compound into preclinical development.

In conclusion, 2-benzyl-3-bromo-5,6-dihydro-4H-cyclopenta[c]pyrazole represents a promising scaffold for drug discovery, with ongoing research focused on expanding its synthetic utility and exploring its therapeutic potential. Future studies will likely delve deeper into structure-activity relationships (SAR) and in vivo efficacy to fully realize its clinical applications.

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